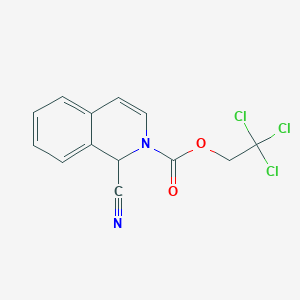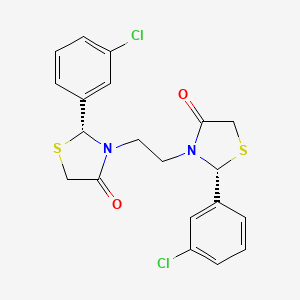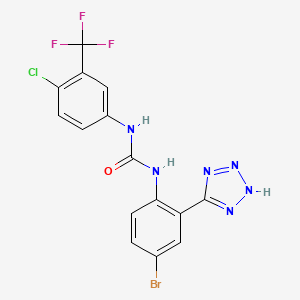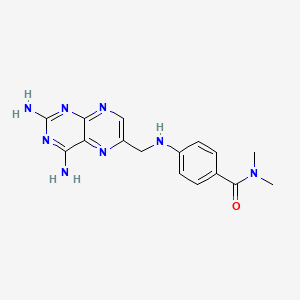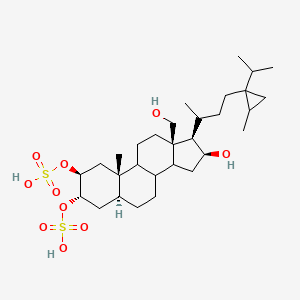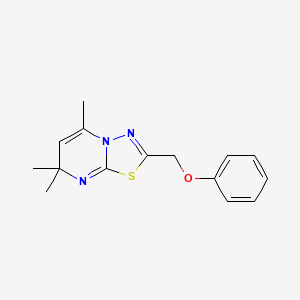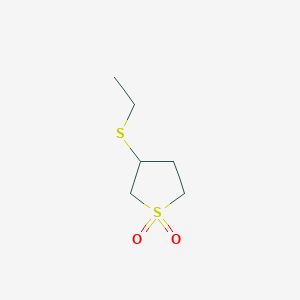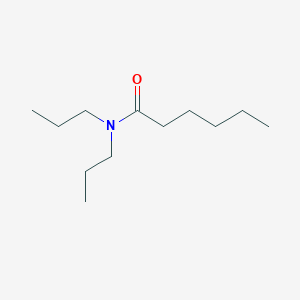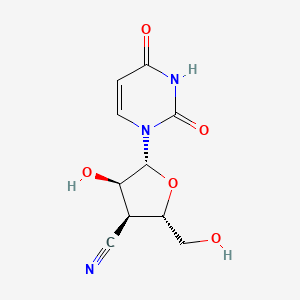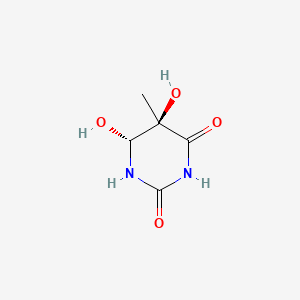
2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-5-methyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5R,6S-Thymine glycol: is a derivative of thymine, a pyrimidine base found in DNA. It is formed by the oxidation of thymine, resulting in the addition of hydroxyl groups at the 5 and 6 positions of the thymine ring. This compound is significant in the study of DNA damage and repair mechanisms, as it is a common product of oxidative stress and ionizing radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-5R,6S-Thymine glycol can be synthesized by exposing thymine to reactive oxygen species or ionizing radiation. The oxidation of thymine leads to the formation of thymine glycol, which can exist in different stereoisomeric forms. The cis-5R,6S form is one of the predominant isomers .
Industrial Production Methods: Industrial production of cis-5R,6S-Thymine glycol typically involves controlled oxidation processes using chemical oxidants or radiation sources. The reaction conditions are optimized to favor the formation of the desired cis-5R,6S isomer while minimizing the production of other stereoisomers .
Chemical Reactions Analysis
Types of Reactions: cis-5R,6S-Thymine glycol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxidation products.
Reduction: Reduction reactions can convert thymine glycol back to thymine or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species, such as hydrogen peroxide or singlet oxygen, are commonly used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles can be used to substitute the hydroxyl groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can lead to the formation of more oxidized thymine derivatives, while reduction can regenerate thymine .
Scientific Research Applications
cis-5R,6S-Thymine glycol has several important applications in scientific research:
Chemistry: It is used as a model compound to study the effects of oxidative damage on nucleic acids.
Biology: It serves as a marker for oxidative DNA damage and is used to investigate DNA repair mechanisms.
Medicine: Research on thymine glycol contributes to understanding the role of oxidative stress in diseases such as cancer and aging.
Industry: It is used in the development of assays and diagnostic tools for detecting oxidative DNA damage.
Mechanism of Action
The mechanism by which cis-5R,6S-Thymine glycol exerts its effects involves the disruption of normal base pairing in DNA. The presence of hydroxyl groups at the 5 and 6 positions alters the hydrogen bonding interactions, leading to destabilization of the DNA double helix. This disruption can interfere with DNA replication and transcription, triggering DNA repair pathways .
Comparison with Similar Compounds
trans-5R,6R-Thymine glycol: Another stereoisomer of thymine glycol with different spatial arrangement of hydroxyl groups.
5,6-Dihydroxy-5,6-dihydrothymine: A general term for thymine glycol, encompassing all stereoisomers.
Uniqueness: cis-5R,6S-Thymine glycol is unique due to its specific stereochemistry, which influences its interactions with DNA and its recognition by DNA repair enzymes. This makes it a valuable tool for studying the effects of oxidative DNA damage and the mechanisms of DNA repair .
Properties
CAS No. |
1431-06-7 |
|---|---|
Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
(5R,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5-/m1/s1 |
InChI Key |
GUKSGXOLJNWRLZ-DUZGATOHSA-N |
Isomeric SMILES |
C[C@]1([C@H](NC(=O)NC1=O)O)O |
Canonical SMILES |
CC1(C(NC(=O)NC1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)

